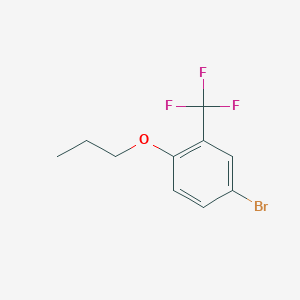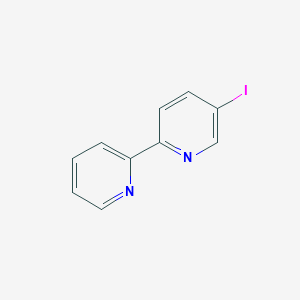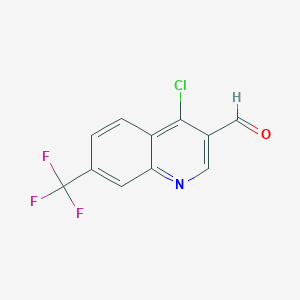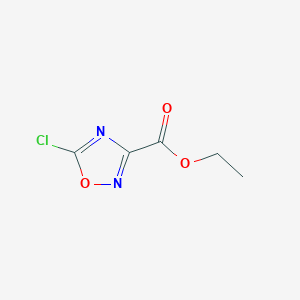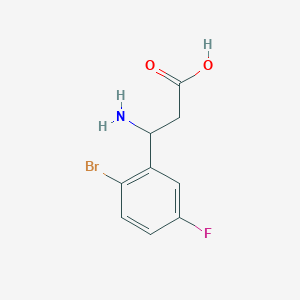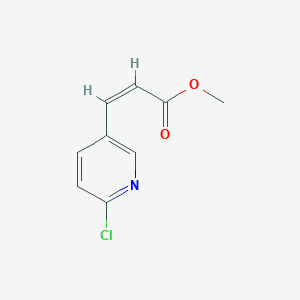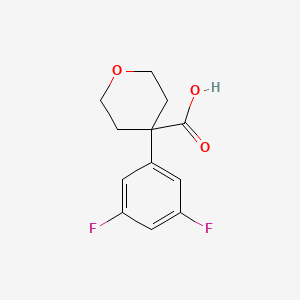![molecular formula C9H12N2O3 B13034875 (3R)-3-Amino-3-[6-(hydroxymethyl)pyridin-2-YL]propanoic acid](/img/structure/B13034875.png)
(3R)-3-Amino-3-[6-(hydroxymethyl)pyridin-2-YL]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Amino-3-[6-(hydroxymethyl)pyridin-2-YL]propanoic acid: is a chiral amino acid derivative with a pyridine ring substituted with a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-bromopyridine and ®-3-amino-3-(hydroxymethyl)propanoic acid.
Step 1: The 2-bromopyridine undergoes a nucleophilic substitution reaction with a suitable nucleophile to introduce the hydroxymethyl group at the 6-position of the pyridine ring.
Step 2: The resulting intermediate is then coupled with ®-3-amino-3-(hydroxymethyl)propanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Reaction Conditions: The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production methods for this compound would involve optimization of the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can undergo reduction to form piperidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like acyl chlorides or sulfonyl chlorides to form amides or sulfonamides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: 3-[6-(Carboxymethyl)pyridin-2-YL]propanoic acid.
Reduction: 3-Amino-3-[6-(hydroxymethyl)piperidin-2-YL]propanoic acid.
Substitution: 3-Amino-3-[6-(hydroxymethyl)pyridin-2-YL]propanoic acid derivatives with various acyl or sulfonyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Acts as a chiral ligand in asymmetric synthesis.
Biology:
- Studied for its potential role in enzyme inhibition and protein binding.
- Used in the development of biochemical assays.
Medicine:
- Investigated for its potential therapeutic applications in treating neurological disorders.
- Explored as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Employed in the synthesis of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of (3R)-3-Amino-3-[6-(hydroxymethyl)pyridin-2-YL]propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The hydroxymethyl and amino groups play crucial roles in binding interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules.
Vergleich Mit ähnlichen Verbindungen
- (3R)-3-Amino-3-[6-(methyl)pyridin-2-YL]propanoic acid.
- (3R)-3-Amino-3-[6-(hydroxymethyl)pyridin-3-YL]propanoic acid.
- (3R)-3-Amino-3-[6-(hydroxymethyl)pyridin-4-YL]propanoic acid.
Comparison:
Uniqueness: The presence of the hydroxymethyl group at the 6-position of the pyridine ring in (3R)-3-Amino-3-[6-(hydroxymethyl)pyridin-2-YL]propanoic acid distinguishes it from other similar compounds. This specific substitution pattern can influence its binding affinity and selectivity towards molecular targets.
Chemical Properties: The hydroxymethyl group can participate in additional hydrogen bonding interactions, potentially enhancing the compound’s solubility and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C9H12N2O3 |
|---|---|
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
(3R)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid |
InChI |
InChI=1S/C9H12N2O3/c10-7(4-9(13)14)8-3-1-2-6(5-12)11-8/h1-3,7,12H,4-5,10H2,(H,13,14)/t7-/m1/s1 |
InChI-Schlüssel |
MRKTYNSPICFZDM-SSDOTTSWSA-N |
Isomerische SMILES |
C1=CC(=NC(=C1)[C@@H](CC(=O)O)N)CO |
Kanonische SMILES |
C1=CC(=NC(=C1)C(CC(=O)O)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-hydroxy-7H-pyrrolo[2,3-C]pyridazine-3-carboxylate](/img/structure/B13034795.png)

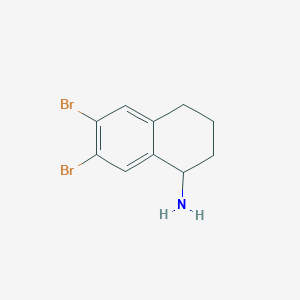
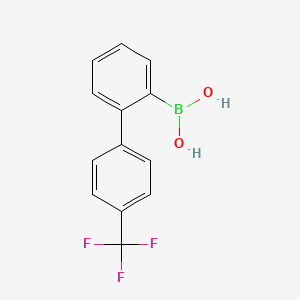
![L-Tyrosine, N-[N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-L-leucyl]-, methyl ester](/img/structure/B13034809.png)
